5-Nitrobenzo[d]oxazole-2(3H)-thione
Overview
Description
5-Nitrobenzo[d]oxazole-2(3H)-thione is a useful research compound. Its molecular formula is C7H4N2O3S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Benz[d]oxazolones
5-Nitrobenzo[d]oxazole-2(3H)-thione participates in reactions leading to the synthesis of benz[d]oxazolones through processes that involve acetyl migration and ring closure mechanisms. These compounds are of interest due to their chemical and potential biological activities (Ray & Ghosh, 2010).
Thermophysical Properties
The compound's thermophysical properties, such as temperatures, enthalpies, and entropies of fusion, have been studied, providing valuable data for understanding its behavior under various temperature conditions. No solid-solid phase transitions were observed in the temperature range studied, highlighting its stability (Temprado et al., 2008).
Biological Applications
Antimicrobial Activity
Complexes of metal ions with derivatives of this compound have shown potential as antimicrobial agents. These complexes have been characterized and studied for their antimicrobial effectiveness, providing a basis for the development of new antimicrobial strategies (Al-Alzawi et al., 2023).
Molecular Docking Investigations
Studies involving the synthesis, structural, and spectral analysis of triazole derivatives, including those related to this compound, have included antioxidant, bioactivity, and molecular docking investigations. These studies provide insights into the compound's potential interaction with biological targets, such as SARS-CoV-2 main protease, suggesting its relevance in drug discovery and molecular biology (Alaşalvar et al., 2021).
Material Science and Engineering
Corrosion Inhibition
Derivatives of this compound have been evaluated for their effectiveness as corrosion inhibitors. Studies demonstrate their utility in protecting metals against corrosion, which is crucial for the preservation of infrastructure and machinery (Kalia et al., 2020).
Spectroscopic Studies
Vibrational Spectroscopic Studies
Detailed vibrational spectroscopic analyses and ab initio calculations have been performed on related compounds, providing insights into their molecular structure and behavior. This research is valuable for the development of materials and compounds with specific desired properties (Mary et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclooxygenases (cox-1, cox-2), which play a crucial role in inflammation .
Mode of Action
It’s known that similar compounds inhibit the peroxidase activity of cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of pro-inflammatory mediators.
Result of Action
Similar compounds have been shown to inhibit the growth of certain seedlings, suggesting a potential herbicidal effect .
Biochemical Analysis
Biochemical Properties
5-Nitrobenzo[d]oxazole-2(3H)-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with horseradish peroxidase in the presence of nitrite and hydrogen peroxide, leading to the formation of degradable derivatives
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, under laboratory conditions, this compound has been shown to inhibit the growth of Lepidium sativum seedlings, indicating its potential impact on cellular processes . This inhibition suggests that the compound can interfere with cellular signaling and metabolic pathways, leading to altered cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s interaction with horseradish peroxidase in the presence of nitrite and hydrogen peroxide results in the formation of degradable derivatives, highlighting its role in enzyme-mediated reactions . Additionally, changes in gene expression have been observed, further elucidating its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is biodegradable, with its degradation products being less toxic
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit therapeutic effects, while at higher dosages, toxic or adverse effects may be observed. For instance, studies have indicated that nitro aromatic compounds, including this compound, can be highly toxic to mammals at elevated doses . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its conversion into degradable derivatives by enzymes such as horseradish peroxidase in the presence of nitrite and hydrogen peroxide
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, the compound’s interaction with horseradish peroxidase and subsequent degradation highlight its potential distribution within cellular environments .
Properties
IUPAC Name |
5-nitro-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOGSTGLRLMQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354896 | |
Record name | 5-Nitrobenzo[d]oxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-21-7 | |
Record name | 5-Nitrobenzo[d]oxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.